![molecular formula C23H21N5O2 B2957314 (3-(1H-pyrrol-1-yl)-2-(p-tolyl)pyrrolo[3,4-c]pyrazol-5(2H,4H,6H)-yl)(2-methoxypyridin-3-yl)methanone CAS No. 1334374-15-0](/img/structure/B2957314.png)
(3-(1H-pyrrol-1-yl)-2-(p-tolyl)pyrrolo[3,4-c]pyrazol-5(2H,4H,6H)-yl)(2-methoxypyridin-3-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-(1H-pyrrol-1-yl)-2-(p-tolyl)pyrrolo[3,4-c]pyrazol-5(2H,4H,6H)-yl)(2-methoxypyridin-3-yl)methanone is a useful research compound. Its molecular formula is C23H21N5O2 and its molecular weight is 399.454. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Structural Analysis and Synthesis
The study of heterocyclic compounds, including those structurally similar to (3-(1H-pyrrol-1-yl)-2-(p-tolyl)pyrrolo[3,4-c]pyrazol-5(2H,4H,6H)-yl)(2-methoxypyridin-3-yl)methanone, reveals extensive applications in structural analysis and synthetic chemistry. For instance, research on isomorphous structures such as methyl- and chloro-substituted analogues demonstrates the chlorine-methyl exchange rule, highlighting the significance of structural disorder in analyzing isomorphism during data-mining procedures (Swamy et al., 2013). Similarly, studies on the synthesis of heterocyclic compounds like 4-hydroxy-2,6-di(pyrazol-1-yl)pyridine and its iron(II) complex salts explore the spin state behavior, offering insights into material science and catalysis (Cook & Halcrow, 2015).
Molecular Docking and Biological Activities
The exploration of new derivatives of 1,3,5-trisubstituted pyrazolines for antimicrobial activities shows the potential of heterocyclic compounds in developing new therapeutic agents. Compounds containing methoxy groups displayed high antimicrobial activity, indicating the impact of substituents on biological efficacy (Kumar et al., 2012). Furthermore, the synthesis and structural characterization of N,4-diheteroaryl 2-aminothiazoles highlight different sites of protonation and intermolecular hydrogen bonding patterns, essential for understanding drug-receptor interactions (Böck et al., 2021).
Photocatalysis and Chemical Reactions
The role of heterocyclic compounds in photocatalysis is demonstrated by the photocatalytic degradation of bromothymol blue using Ruthenium(II) bipyridyl complex, where synthesized complexes showed significant photocatalytic properties. This research underscores the importance of heterocyclic compounds in environmental remediation and solar energy conversion (Wun Fui et al., 2016).
Mechanism of Action
Target of action
The compound contains a pyrrole ring, which is a common structural motif in many biologically active molecules. Pyrrole-containing compounds are known to interact with a variety of biological targets, including enzymes, receptors, and ion channels .
Mode of action
The exact mode of action would depend on the specific target of the compound. Generally, pyrrole-containing compounds can form hydrogen bonds and π-π interactions with their targets, leading to changes in the target’s function .
Biochemical pathways
Without specific information on the compound’s target, it’s difficult to predict the exact biochemical pathways it might affect. Many pyrrole-containing compounds are involved in pathways related to inflammation, cancer, and neurological disorders .
Pharmacokinetics
The compound’s pharmacokinetic properties would depend on factors like its solubility, stability, and metabolic stability. The presence of a methoxy group might enhance its lipophilicity, potentially improving its ability to cross biological membranes .
Properties
IUPAC Name |
(2-methoxypyridin-3-yl)-[2-(4-methylphenyl)-3-pyrrol-1-yl-4,6-dihydropyrrolo[3,4-c]pyrazol-5-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N5O2/c1-16-7-9-17(10-8-16)28-22(26-12-3-4-13-26)19-14-27(15-20(19)25-28)23(29)18-6-5-11-24-21(18)30-2/h3-13H,14-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGFBUZLOWDRJSB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=C3CN(CC3=N2)C(=O)C4=C(N=CC=C4)OC)N5C=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
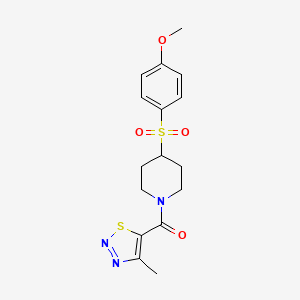
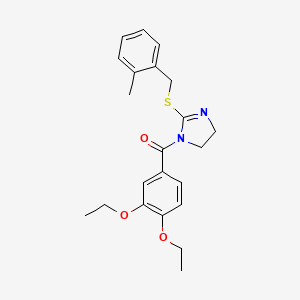
amino]-2-methyl-3-phenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(3H,5H)-dione](/img/structure/B2957237.png)
![1-{1-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]piperidin-4-yl}-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione](/img/structure/B2957238.png)
![2-[2-(2-chloro-6,8-dimethoxyquinolin-3-yl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B2957239.png)
![2-{6-benzyl-1-ethyl-3-methyl-5,7-dioxo-1H,4H,5H,6H,7H-pyrazolo[4,3-d]pyrimidin-4-yl}-N-(3,4-dimethylphenyl)acetamide](/img/structure/B2957240.png)
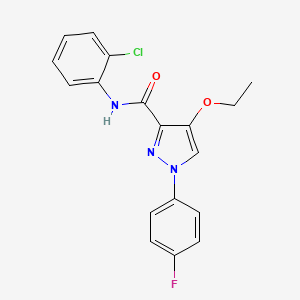
![N-(2-(1-ethyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-6-(trifluoromethyl)nicotinamide](/img/structure/B2957246.png)
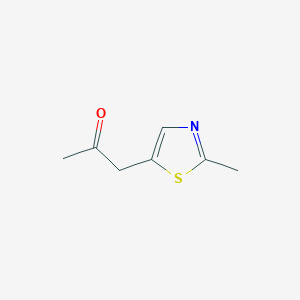
![2-({1-[(9H-fluoren-9-ylmethoxy)carbonyl]piperidin-4-yl}oxy)acetic acid](/img/structure/B2957249.png)
![7-chloro-2-(4-ethylphenyl)-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione](/img/no-structure.png)
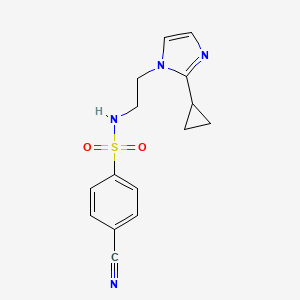
![2-({1-[(benzylcarbamoyl)methyl]-5-(hydroxymethyl)-1H-imidazol-2-yl}sulfanyl)-N-(4-ethylphenyl)acetamide](/img/structure/B2957252.png)
![2-(4-ethylpiperazin-1-yl)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B2957253.png)
